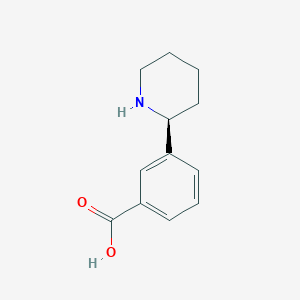

(S)-3-(Piperidin-2-yl)benzoic acid

CAS No.:

Cat. No.: VC20193097

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO2 |

|---|---|

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 3-[(2S)-piperidin-2-yl]benzoic acid |

| Standard InChI | InChI=1S/C12H15NO2/c14-12(15)10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2,(H,14,15)/t11-/m0/s1 |

| Standard InChI Key | WZMCLPOONMWUFX-NSHDSACASA-N |

| Isomeric SMILES | C1CCN[C@@H](C1)C2=CC(=CC=C2)C(=O)O |

| Canonical SMILES | C1CCNC(C1)C2=CC(=CC=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-3-(Piperidin-2-yl)benzoic acid consists of a benzoic acid group (C₆H₅COOH) linked to a piperidine ring at the 3-position of the benzene ring. The piperidine moiety is a six-membered saturated heterocycle containing one nitrogen atom, with the (S)-configuration at the second carbon of the ring. This stereochemical arrangement is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .

The molecular formula is C₁₂H₁₅NO₂, with a calculated molecular weight of 205.25 g/mol. Key structural features include:

-

Benzoic acid group: Provides acidity (pKa ~4.2) and hydrogen-bonding capacity.

-

Piperidine ring: Introduces basicity (pKa ~11) due to the amine group, enabling salt formation and solubility modulation.

-

Chiral center: The (S)-configuration at C2 of the piperidine ring influences stereoselective binding.

Physicochemical Data

While experimental data for (S)-3-(piperidin-2-yl)benzoic acid are sparse, analogs such as (S)-4-(piperidin-3-yl)benzoic acid hydrochloride ( ) and tert-butoxycarbonyl (Boc)-protected derivatives ( ) offer insights into its likely properties:

The Boc-protected derivative, 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid (), shares structural similarities and exhibits a molecular weight of 305.4 g/mol, highlighting the impact of protective groups on physicochemical parameters.

Synthetic Methodologies

General Synthesis Strategies

The synthesis of (S)-3-(piperidin-2-yl)benzoic acid likely involves multi-step sequences combining aromatic coupling, chiral resolution, and protective group chemistry. Patent WO2019232010A1 ( ) outlines a process for analogous 2-(piperidin-4-yl)benzoic acid derivatives, providing a template for hypothesizing routes to the target compound:

-

Formation of the Piperidine Core:

-

Cyclization of γ-keto acids or esters with ammonia or urea generates piperidine-2,6-dione intermediates, which are subsequently reduced to piperidines . For example, 3-(2-bromophenyl)pentanedioic acid reacts with urea at 180–210°C to yield 4-(2-bromophenyl)piperidine-2,6-dione, followed by reduction with LiAlH₄ .

-

-

Chiral Introduction:

-

Asymmetric synthesis or enzymatic resolution may introduce the (S)-configuration. Chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) could enforce stereocontrol during ring formation or functionalization.

-

-

Aromatic Coupling:

-

Deprotection and Purification:

Case Study: Synthesis of tert-Butyl 4-(2-Bromophenyl)piperidine-1-carboxylate

A representative pathway from involves:

-

Step 1: Reaction of 2-bromobenzaldehyde with methyl 3-oxobutanoate in methanol/piperidine to form diethyl 2,4-diacetyl-3-(2-bromophenyl)pentanedioate.

-

Step 2: Alkaline hydrolysis (NaOH) and acidification yield 3-(2-bromophenyl)pentanedioic acid.

-

Step 3: Cyclization with urea at 200°C produces 4-(2-bromophenyl)piperidine-2,6-dione.

-

Step 4: Reduction with LiAlH₄ gives 4-(2-bromophenyl)piperidine, which is Boc-protected using di-tert-butyl dicarbonate.

Adapting this route, introducing chirality at the piperidine-forming stage could yield (S)-3-(piperidin-2-yl)benzoic acid.

Applications in Medicinal Chemistry

Drug Intermediate

(S)-3-(Piperidin-2-yl)benzoic acid is a plausible intermediate for:

-

Protease Inhibitors: The carboxylic acid group chelates catalytic residues in viral proteases.

-

GPCR Modulators: Piperidine scaffolds target G protein-coupled receptors (GPCRs) involved in pain and inflammation.

Chiral Building Block

The (S)-configuration enables enantioselective synthesis of pharmaceuticals. For example, the Boc-protected analog ( ) is used in peptide coupling and heterocycle formation .

Future Directions and Research Opportunities

Stereoselective Synthesis

Developing catalytic asymmetric methods (e.g., organocatalysis, transition metal complexes) to efficiently produce the (S)-enantiomer remains a priority.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the benzoic acid and piperidine substituents could optimize bioavailability and target affinity.

In Vivo Pharmacokinetics

Assessing absorption, distribution, metabolism, and excretion (ADME) profiles will clarify therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume